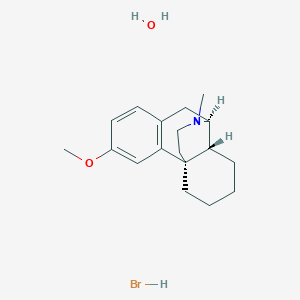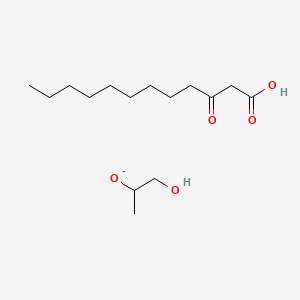
1-Hydroxypropan-2-olate;3-oxododecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is a compound derived from the hydrogenation of palm oil mono- and diglycerides, featuring a 3-oxododecanoate functional group. This compound is typically a white to yellowish powder, soluble in organic solvents such as ether and methanol. It is known for its stability and preservative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates generally involves two main steps:
Hydrogenation of Palm Oil: Palm oil is subjected to hydrogenation, a process where hydrogen gas is used to saturate the carbon-carbon double bonds in the fatty acids, converting them into single bonds. This reaction typically occurs under high pressure and temperature in the presence of a catalyst such as nickel.
Esterification with 3-Oxododecanoic Acid: The hydrogenated palm oil mono- and diglycerides are then reacted with 3-oxododecanoic acid in an esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors, and the esterification is performed in industrial esterification units. The final product is then purified and dried to obtain the desired powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in studies related to lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of cosmetics, food additives, and as a preservative in various products
Mécanisme D'action
The mechanism of action of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipase enzymes, leading to the release of 3-oxododecanoic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxooctanoates
- Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxodecanoates
- Glycerides, soya mono- and di-, 2,3-bis (acetyloxy)butanedioates
- Glycerides, sunflower-oil mono- and di-, 2,3-bis (acetyloxy)butanedioates
Uniqueness
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is unique due to its specific functional group (3-oxododecanoate) and its derivation from palm oil. This gives it distinct properties such as enhanced stability and preservative capabilities compared to other similar compounds .
Propriétés
Numéro CAS |
91052-70-9 |
|---|---|
Formule moléculaire |
C15H29O5- |
Poids moléculaire |
289.39 g/mol |
Nom IUPAC |
1-hydroxypropan-2-olate;3-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3.C3H7O2/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;1-3(5)2-4/h2-10H2,1H3,(H,14,15);3-4H,2H2,1H3/q;-1 |
Clé InChI |
BJZAPYXFEXWQQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)CC(=O)O.CC(CO)[O-] |
Description physique |
solid fatty flakes with essentially no odour |
Solubilité |
insoluble in water; soluble in oils |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


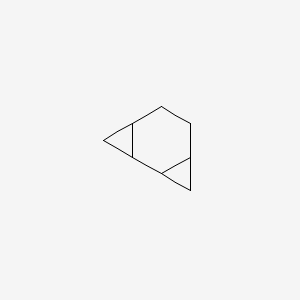
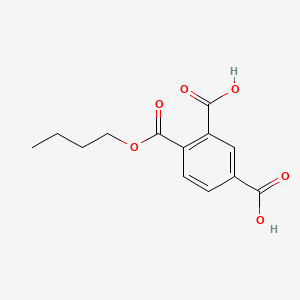
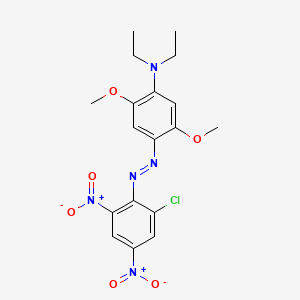
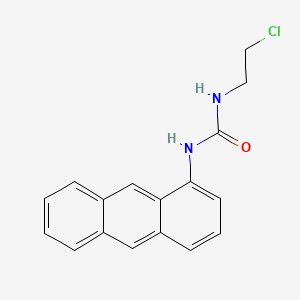
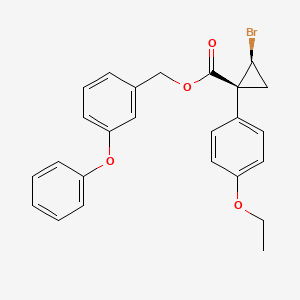
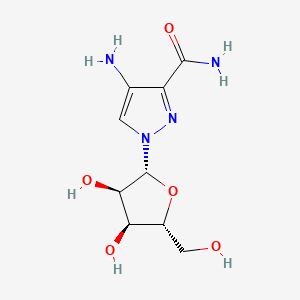
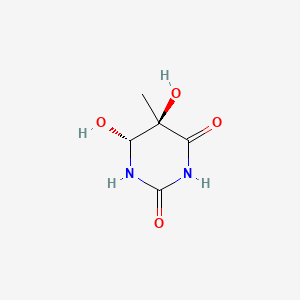

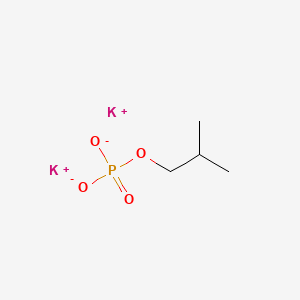
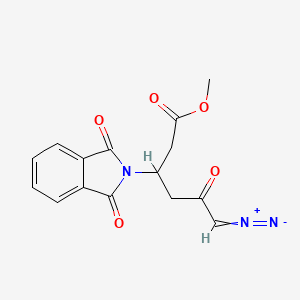
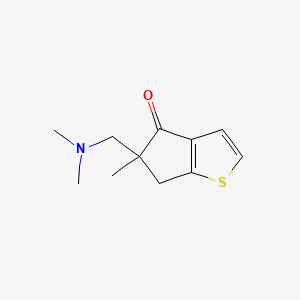
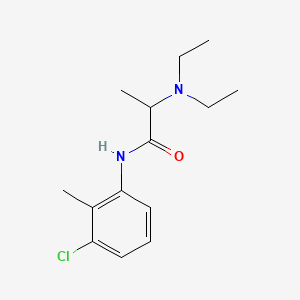
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)
